molecular formula C18H21Cl2N3O2 B4377914 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377914
M. Wt: 382.3 g/mol
InChI Key: IAFABPSDSSKLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with a complex structure It features a pyrazole ring, a dichlorophenoxy group, and a methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the dichlorophenoxy group: This step involves the reaction of the pyrazole intermediate with 2,6-dichlorophenol in the presence of a base such as potassium carbonate.

    Introduction of the methylcyclohexyl group: This can be done through a nucleophilic substitution reaction where the pyrazole intermediate reacts with 4-methylcyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in biological pathways.

    Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide
  • 1-[(2,6-dichlorophenoxy)methyl]-N-(4-ethylcyclohexyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dichlorophenoxy group and the 4-methylcyclohexyl group provides distinct steric and electronic properties compared to similar compounds.

Properties

IUPAC Name

1-[(2,6-dichlorophenoxy)methyl]-N-(4-methylcyclohexyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2/c1-12-5-7-13(8-6-12)21-18(24)16-9-10-23(22-16)11-25-17-14(19)3-2-4-15(17)20/h2-4,9-10,12-13H,5-8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFABPSDSSKLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.